4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is a heterocyclic compound characterized by a pyrrolo[2,3-C]pyridine core structure with a fluorine atom at the 4-position and a carbonitrile group at the 7-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs) . The unique substitution pattern of this compound enhances its stability and binding affinity to biological targets, making it a valuable candidate in drug discovery .
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile typically involves multi-step organic synthesis. One common approach includes:
The molecular structure of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile can be described as follows:
The molecular formula is CHFN, with a molecular weight of approximately 165.15 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological targets.
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often involve specific solvents and temperatures tailored to achieve desired transformations .
The mechanism of action for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile primarily revolves around its role as an inhibitor of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival.
In biochemical assays, this compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively . This inhibition is significant in cancer research as it can potentially hinder tumor growth.
Relevant analyses indicate that the compound exhibits unique solubility characteristics that are advantageous in medicinal chemistry applications .
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile has several scientific applications:
Regioselective fluorination of the pyrrolopyridine core is critical for accessing 4-fluoro derivatives. The electron-deficient nature of the pyridine ring enables nucleophilic aromatic substitution (SNAr), where an activated halogen (typically chloro) at C4 is displaced by fluoride ions. Anhydrous tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF) in aprotic solvents (e.g., DMF, 150°C) facilitates this substitution with >80% yield, exploiting the C4 position's heightened reactivity due to adjacent nitrogen atoms . Alternatively, electrophilic fluorination employs agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor® on ketone precursors, though this route risks polyhalogenation and requires stringent temperature control (–40°C to 25°C) to preserve the nitrile group's integrity . Recent advances utilize continuous-flow reactors to enhance selectivity, minimizing byproduct formation during late-stage fluorination.
Table 1: Fluorinating Agents for C4 Functionalization
Agent | Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
TMAF | DMF, 150°C, 12 h | 85 | High (C4) | Requires anhydrous conditions |
CsF | DMSO, 140°C, 10 h | 78 | Moderate-High | Solvent purity critical |
DAST | DCM, –40°C to RT, 2 h | 65 | Variable | Risk of decomposition |
Sequential halogenation enables versatile functionalization. Bromination at electron-rich positions (e.g., C5/C6 of the pyrrole ring) employs N-bromosuccinimide (NBS) in inert solvents (tetrahydrofuran or acetonitrile) at 0°C–25°C. This achieves >90% conversion while retaining the C4-fluorine and C7-nitrile groups [3]. Critical to success is the order of operations: fluorination prior to bromination prevents electrophilic attack on the fluorine-substituted ring. For 3-bromo-4-fluoro intermediates, bromination requires Lewis acid catalysts (e.g., AlCl₃) to moderate reactivity, as the fluorine atom deactivates the core toward electrophiles . Microwave-assisted bromination (100°C, 10 min) offers faster kinetics and reduced degradation versus conventional heating.
Table 2: Bromination Protocols for Key Intermediates
Substrate | Agent | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
4-Fluoro-7-cyanopyrrolopyridine | NBS | None | THF, 0°C, 1 h | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | 92 |
4-Fluoro-1H-pyrrolopyridine | Br₂ | AlCl₃ | DCM, RT, 4 h | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | 75 |
Palladium catalysis unlocks C–C and C–heteroatom bond formation at halogenated positions. Suzuki-Miyaura coupling of 5-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile with arylboronic acids uses Pd(PPh₃)₄/K₂CO₃ in toluene/water (90°C, 5 h), yielding biaryl derivatives crucial for pharmacophore elaboration [3] [8]. Cyanation of bromo-fluoro precursors via Pd₂(dba)₃/dppf-catalyzed reaction with Zn(CN)₂ in DMF (120°C) provides an alternative route to 7-cyanopyrrolopyridines, though this risks nitrile group compromise if stoichiometry is imprecise [8]. For C3-functionalization, Sonogashira coupling with terminal alkynes demonstrates broad tolerance to the C4-fluoro and C7-nitrile groups when employing CuI/Pd(PPh₃)₂Cl₂ and triethylamine.
Key catalytic systems:
The Vilsmeier-Haack reaction converts electron-rich pyrrolopyridines to carbaldehydes, but requires adaptation for 4-fluoro-7-cyanated substrates. A modified protocol using POCl₃ (1.1 eq.) in DMF at 0°C, followed by quenching at pH 7–8, achieves selective formylation at C5/C6 with 60–75% yield [6]. The C7-nitrile group remains intact due to its electron-withdrawing nature, which paradoxically protects it from electrophilic attack. However, overreaction (e.g., at elevated temperatures >50°C) promotes decomposition via iminium salt formation. Optimization studies indicate dichloroethane as superior to DMF for minimizing side products when generating the Vilsmeier complex (Cl₂P=O⁺-CH=N⁺Me₂).
Table 3: Optimization of Vilsmeier-Haack Formylation
Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
---|---|---|---|
Solvent | DMF | Dichloroethane | ↑ 15% (reduced hydrolysis) |
POCl₃ Equivalents | 3.0 | 1.1 | ↑ 8% (less chlorination) |
Temperature | 80°C | 0°C → 25°C | ↑ 12% (suppressed decomposition) |
Quenching | Acidic | Neutral (pH 7.5) | ↑ 10% (aldehyde stability) |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: